4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide

TRKA inhibition Kinase selectivity Cancer cell proliferation

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide (CAS: 134310-09-1) is a bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, featuring a fused pyrazole-pyridine core with methyl substituents at the 4- and 6-positions and a sulfonamide group (–SO₂NH₂) at the 3-position. Its molecular formula is C₈H₁₀N₄O₂S with a molecular weight of 226.26 g/mol, and key physicochemical properties include a density of 1.69±0.1 g/cm³ (predicted), a boiling point of 421.0±28.0 °C (predicted), and a melting point of 285 °C.

Molecular Formula C8H10N4O2S
Molecular Weight 226.26 g/mol
Cat. No. B13189689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide
Molecular FormulaC8H10N4O2S
Molecular Weight226.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NNC(=C12)S(=O)(=O)N)C
InChIInChI=1S/C8H10N4O2S/c1-4-3-5(2)10-7-6(4)8(12-11-7)15(9,13)14/h3H,1-2H3,(H2,9,13,14)(H,10,11,12)
InChIKeyXGWONOCRIYMLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide: Core Scaffold Identity & Procurement-Relevant Physicochemical Profile


4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide (CAS: 134310-09-1) is a bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, featuring a fused pyrazole-pyridine core with methyl substituents at the 4- and 6-positions and a sulfonamide group (–SO₂NH₂) at the 3-position . Its molecular formula is C₈H₁₀N₄O₂S with a molecular weight of 226.26 g/mol, and key physicochemical properties include a density of 1.69±0.1 g/cm³ (predicted), a boiling point of 421.0±28.0 °C (predicted), and a melting point of 285 °C . The 3-sulfonamide substitution pattern distinguishes this scaffold from the more extensively explored 5-substituted pyrazolo[3,4-b]pyridine congeners, positioning it as a structurally differentiated intermediate for kinase inhibitor design and heterocyclic library construction .

Why Procuring 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide Is Not Interchangeable with Other Pyrazolopyridine Sulfonamides


Within the pyrazolo[3,4-b]pyridine sulfonamide class, the position of the sulfonamide group and the nature of ring substituents critically determine the kinase selectivity profile and synthetic tractability. The vast majority of bioactive pyrazolopyridine sulfonamides reported in the literature bear sulfonamide substitution at the N1-phenyl position (via a linker) or at the C5-position, rather than directly at the C3-position as in this compound . In the anti-Plasmodium falciparum series, for instance, moving the substituent from C5 (R1=CO₂Et) to C5 (R1=CN) altered the activity profile, demonstrating that even minor substitution changes on the pyrazolopyridine core produce measurable differences in biological outcomes . Furthermore, the two methyl groups at C4 and C6 create a distinct steric environment around the sulfonamide binding element, which directly influences ATP-binding pocket complementarity in kinase targets — an effect not replicable by the more common 3-amino, 3-hydroxy, or 3-unsubstituted analogs . This compound's specific substitution pattern makes it a non-fungible building block in drug discovery programs targeting tropomyosin receptor kinases (TRKs) and other therapeutically relevant kinases.

Quantitative Differentiation Evidence: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide vs. Closest Analogs


TRKA Kinase Inhibition: C3-Sulfonamide Scaffold vs. Reference TRKA Inhibitor GW 441756

Although direct TRKA IC₅₀ data for 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide itself are not publicly available, structurally related pyrazolo[3,4-b]pyridine derivatives designed from this core scaffold have demonstrated potent TRKA inhibition. Compound C03, a direct analog retaining the pyrazolo[3,4-b]pyridine core, exhibited a TRKA IC₅₀ of 56 nM and inhibited Km-12 cell proliferation with an IC₅₀ of 0.304 μM, while displaying selectivity against MCF-7 and HUVEC cell lines . For procurement context, the reference TRKA inhibitor GW 441756 achieves an IC₅₀ of 2 nM, but the pyrazolo[3,4-b]pyridine-3-sulfonamide scaffold offers a distinct chemotype with divergent cytochrome P450 inhibition profiles — C03 showed low inhibitory activity against a panel of CYP isoforms except CYP2C9, a property likely influenced by the core substitution pattern common to this chemical series .

TRKA inhibition Kinase selectivity Cancer cell proliferation

Antiplasmodial Activity Against Chloroquine-Resistant P. falciparum: C3-Sulfonamide Building Block vs. 5-Substituted Pyrazolopyridine Derivatives

A series of ten 1-phenyl-1H-pyrazolo[3,4-b]pyridine sulfonamide derivatives — structurally related to the target compound through the shared pyrazolopyridine-sulfonamide pharmacophore — were evaluated against the chloroquine-resistant P. falciparum clone W2. Compounds bearing R2=Cl or R2=CH₃ at the benzenesulfonamide moiety achieved the lowest IC₅₀ values, ranging from 3.46 to 9.30 μM . Critically, within this series, derivatives with an R1=CO₂Et substituent at the C5-position of the pyrazolo[3,4-b]pyridine ring showed lower activity than those with an R1=CN substituent, directly demonstrating that the substitution pattern on the pyrazolopyridine core — including the nature of the group at positions analogous to the C3-sulfonamide in the target compound — modulates biological potency .

Antimalarial activity Plasmodium falciparum Chloroquine resistance

Synthetic Accessibility and Purity Benchmarking: Enamine EN300-79507 vs. Unspecified Vendors

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide is commercially available as catalog number EN300-79507 from Enamine LLC with a specified purity of 95% . This represents a tangible procurement benchmark: the compound can be sourced as a characterized, quality-controlled reagent suitable for direct use in medicinal chemistry campaigns. In contrast, the related C3-amino analog (4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, CAS: 41601-44-9) and the C3-hydroxy analog (4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol) are more widely listed but are not functionally equivalent building blocks, as the sulfonamide at C3 provides a hydrogen-bond donor/acceptor capacity and a synthetic handle (via sulfonamide alkylation/acylation) that the amino and hydroxy congeners cannot replicate without additional protection/deprotection steps .

Synthetic building block Chemical procurement Purity specification

Kinase Selectivity Landscape: Pyrazolo[3,4-b]pyridine-3-sulfonamide Core vs. 5-Substituted Pyrazolopyridine Sulfonamides (ZAK Inhibitor Series)

A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides — bearing the sulfonamide at the N1-phenyl position rather than directly at the pyrazolopyridine C3-position — were developed as highly selective ZAK inhibitors. The lead compound 3h achieved a ZAK IC₅₀ of 3.3 nM and dose-dependently suppressed ZAK downstream signaling in vitro and in vivo, while showing significantly lower potency against the majority of 403 non-mutated kinases tested . This contrasts with the C3-sulfonamide scaffold of the target compound, which presents the sulfonamide directly attached to the heterocyclic core rather than via an ethynyl-phenyl linker, creating a fundamentally different pharmacophore geometry. The 4,6-dimethyl substitution further differentiates the steric profile from the 5-ethynyl-substituted ZAK inhibitor series .

Kinase selectivity ZAK inhibition Scaffold comparison

Procurement-Driven Application Scenarios for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide


TRK Inhibitor Lead Optimization Using the C3-Sulfonamide Scaffold

Medicinal chemistry teams developing next-generation TRK inhibitors can use 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide as a structurally differentiated starting scaffold. As demonstrated by compound C03 (TRKA IC₅₀ = 56 nM), derivatives from this core series achieve potent TRK inhibition with a CYP selectivity profile that minimizes cross-reactivity with CYP isoforms except CYP2C9 . The C3-sulfonamide group provides a hydrogen-bond anchor to the kinase hinge region while the C4 and C6 methyl groups create a steric environment complementary to the TRKA ATP-binding pocket, as supported by computational pharmacophore modeling of pyrazolo[3,4-b]pyridine-TRKA interactions .

Synthesis of Novel Antimalarial Pyrazolopyridine-Sulfonamide Hybrids

Combatting chloroquine-resistant Plasmodium falciparum requires chemotypes beyond the quinoline scaffold. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide serves as a key intermediate for constructing benzenesulfonamide-linked pyrazolopyridine hybrids that have demonstrated IC₅₀ values as low as 3.46 μM against the chloroquine-resistant W2 clone . Procurement of the pre-functionalized C3-sulfonamide building block eliminates the need for late-stage sulfonamide introduction, streamlining the synthesis of screening libraries for antimalarial lead discovery programs .

Chemical Biology Probe Development Targeting PKG and Related AGC Kinases

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide shares architectural features with the PKG inhibitor chemotype represented by CPPS (N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide), which has demonstrated anti-inflammatory, anti-platelet, and anti-proliferative activities . The target compound provides a minimalist core for systematic exploration of PKG/PKA/PKC selectivity — a crucial endeavor given that currently available PKG inhibitors suffer from limited isoform specificity .

Diversifiable Heterocyclic Building Block for DNA-Encoded Library (DEL) Synthesis

The C3-sulfonamide group in 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide is amenable to on-DNA alkylation and acylation chemistry, making it suitable for incorporation into DNA-encoded chemical libraries. With a purity specification of 95% (Enamine EN300-79507) and a molecular weight of 226.26 g/mol, this compound meets the quality and physicochemical criteria for DEL-compatible building blocks, enabling high-throughput exploration of pyrazolopyridine chemical space against diverse protein targets .

Quote Request

Request a Quote for 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.